

Technical Monograph: 2-Chloro-4-ethoxy-6-methylpyridine

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Compound of Interest

Compound Name: 2-chloro-4-ethoxy-6-methylpyridine

CAS No.: 42779-57-7

Cat. No.: B3266537

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CAS Number: 37482-64-7 Molecular Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol

Executive Summary

2-Chloro-4-ethoxy-6-methylpyridine is a highly functionalized heterocyclic building block essential in the synthesis of pharmaceutical agents and agrochemicals. Characterized by its halogenated "handle" at the C2 position and a lipophilic ethoxy ether at C4, it serves as a critical scaffold for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry, specifically targeting researchers optimizing lead compounds for kinase inhibition and GPCR modulation.

Part 1: Chemical Identity & Physical Characterization

Accurate characterization is the bedrock of reproducible science. The following data establishes the "fingerprint" of high-purity **2-chloro-4-ethoxy-6-methylpyridine**.

Property	Specification	Notes
CAS Number	37482-64-7	Unique identifier for database retrieval.[1]
Appearance	White to off-white crystalline solid	May appear as a colorless oil if impure or wet.
Melting Point	70–73 °C	Sharp melting range indicates high purity (>98%).
Boiling Point	~282 °C (at 760 mmHg)	High thermal stability.[1]
Solubility	DCM, EtOAc, MeOH, DMSO	Poorly soluble in water; lipophilic (cLogP ~ 2.5).
pKa (Calc)	~2.5 (Pyridine N)	Electron-withdrawing Cl reduces basicity vs. pyridine (pKa 5.2).

Spectral Signature (¹H NMR Prediction)

- δ 6.65 (s, 1H): C3-H (Aromatic proton between Cl and OEt).
- δ 6.58 (s, 1H): C5-H (Aromatic proton between OEt and Me).
- δ 4.10 (q, J=7.0 Hz, 2H): -OCH₂- (Methylene of ethoxy group).
- δ 2.45 (s, 3H): -CH₃ (C6-Methyl group).
- δ 1.40 (t, J=7.0 Hz, 3H): -CH₃ (Terminal methyl of ethoxy group).

Part 2: Synthetic Architecture

The Regioselectivity Challenge

The synthesis of **2-chloro-4-ethoxy-6-methylpyridine** typically proceeds via Nucleophilic Aromatic Substitution (S_NAr) starting from 2,4-dichloro-6-methylpyridine.

The Core Problem: The precursor has two electrophilic sites (C2 and C4). The Solution: The C4 position is electronically more susceptible to nucleophilic attack than C2 due to the stabilization of the Meisenheimer complex and lower steric hindrance (C2 is flanked by the ring nitrogen and potentially the methyl group's influence, though C6 is the methyl bearer). However, strict temperature control is required to prevent bis-substitution.

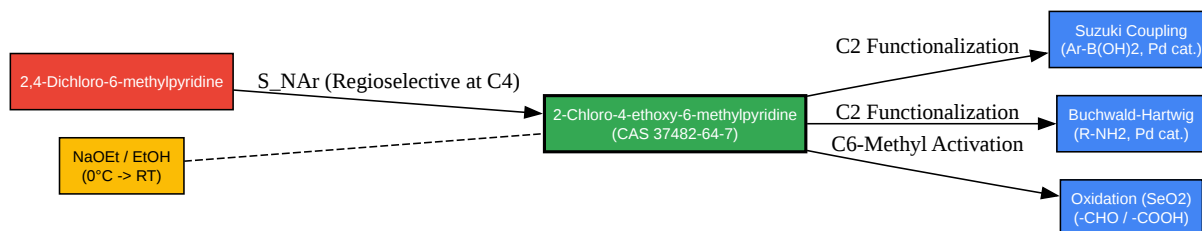
High-Fidelity Synthesis Protocol

Objective: Regioselective mono-alkoxylation at C4.

- Reagents:
 - Substrate: 2,4-Dichloro-6-methylpyridine (1.0 equiv).
 - Nucleophile: Sodium ethoxide (NaOEt) (1.05 equiv).
 - Solvent: Anhydrous Ethanol (EtOH) or DMF (for faster rates).
- Procedure:
 - Step A: Dissolve 2,4-dichloro-6-methylpyridine in anhydrous EtOH under N₂ atmosphere. Cool to 0 °C.
 - Step B: Add NaOEt solution dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentrations that lead to bis-ethoxy byproducts.
 - Step C: Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours. Monitor by TLC/HPLC.
 - Step D: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.
 - Step E: Recrystallize from Hexane/EtOAc to obtain the solid product (Target MP: 70–73 °C).

Synthesis & Reactivity Visualization

The following diagram illustrates the synthesis pathway and the subsequent divergence into downstream applications.



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Caption: Regioselective synthesis of the title compound and its divergence into key medicinal chemistry workflows.

Part 3: Reactivity Profile & Functionalization

Once synthesized, **2-chloro-4-ethoxy-6-methylpyridine** acts as a "linchpin" scaffold. Its reactivity is defined by three distinct zones:[2]

The C2-Chloro "Handle" (Primary Reactive Site)

The chlorine atom at C2 is activated by the adjacent pyridine nitrogen. It is an excellent candidate for Palladium-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems (common in kinase inhibitors).
 - Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
- Buchwald-Hartwig Amination: Displaces Cl with amines to form 2-aminopyridines.
 - Catalyst System: Pd₂dba₃ / Xantphos or BINAP.

The C4-Ethoxy Group (Electronic Modulator)

The ethoxy group is generally stable under standard coupling conditions. However, it serves two critical roles:[3]

- **Electronic:** It donates electron density into the ring via resonance, making the pyridine slightly more electron-rich than a bare chloropyridine, which can modulate the rate of oxidative addition at C2.
- **Solubility:** The ethyl chain disrupts crystal packing, improving the solubility of the final drug molecule in organic solvents during synthesis.

The C6-Methyl Group (Benzylic Reactivity)

Often overlooked, the methyl group is "benzylic" to the pyridine ring.

- **Oxidation:** Can be oxidized to a carboxylic acid (using KMnO_4) or aldehyde (using SeO_2), allowing for further chain extension.
- **Halogenation:** Radical bromination (NBS/AIBN) yields the bromomethyl derivative, enabling alkylation reactions.

Part 4: Applications in Drug Discovery[4]

This specific scaffold is frequently utilized in the development of:

- **Kinase Inhibitors:** The pyridine ring mimics the adenine ring of ATP. The 2-position substitution allows the molecule to reach into the hydrophobic pocket of the enzyme, while the 4-ethoxy group can interact with the hinge region or solvent front.
- **Allosteric Modulators (GPCRs):** Substituted pyridines are classic scaffolds for mGluR (metabotropic glutamate receptor) modulators. The 4-alkoxy-2-arylpyridine motif is a privileged structure in this domain.
- **Agrochemicals:** Used as an intermediate for herbicides where the pyridine core disrupts plant metabolic pathways (e.g., auxin mimics).

Part 5: Safety & Handling Protocols

Hazard Classification:

- **Signal Word:** WARNING

- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Standard Operating Procedure (SOP):

- Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
- PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and a lab coat.
- Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
- Spill Cleanup: Sweep up solids carefully to avoid dust generation. For solutions, absorb with sand or vermiculite and dispose of as halogenated organic waste.

References

- PubChem.Compound Summary: **2-Chloro-4-ethoxy-6-methylpyridine**. [\[Link\]](#)
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